N-(Phenylmethanesulfonyl)leucylleucine
Description
N-(Phenylmethanesulfonyl)leucylleucine is a synthetic dipeptide derivative featuring a phenylmethanesulfonyl (PMS) group attached to the N-terminus of a leucine-leucine backbone. The PMS moiety introduces hydrophobicity and may influence binding specificity to enzymatic targets.
Properties
CAS No. |
7474-68-2 |
|---|---|
Molecular Formula |
C19H30N2O5S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[2-(benzylsulfonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H30N2O5S/c1-13(2)10-16(18(22)20-17(19(23)24)11-14(3)4)21-27(25,26)12-15-8-6-5-7-9-15/h5-9,13-14,16-17,21H,10-12H2,1-4H3,(H,20,22)(H,23,24) |
InChI Key |
KZJWGBREBONQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(benzylsulfonylamino)-4-methyl-pentanoyl]amino]-4-methyl-pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[[2-(benzylsulfonylamino)-4-methyl-pentanoyl]amino]-4-methyl-pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[[2-(benzylsulfonylamino)-4-methyl-pentanoyl]amino]-4-methyl-pentanoic acid involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(Phenylmethanesulfonyl)leucylleucine with structurally or functionally related compounds:
*Estimated based on leucine (131.18 g/mol ×2) + PMS group (~174.19 g/mol).
Key Observations:
- Size and Complexity : this compound is larger than PMSF but smaller than the F1 compound. Its dipeptide backbone may enhance target specificity compared to PMSF’s simpler structure .
- Functional Groups: The PMS group is shared with PMSF, but the absence of a fluoride in the target compound suggests differences in reactivity (e.g., PMSF’s irreversible binding vs.
- Solubility : Like PMSF, the target compound’s hydrophobicity may limit aqueous solubility, necessitating organic solvents for handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
